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An In-depth Review of the Dual L- and T-Type Calcium Channel Blocker

Introduction
Efonidipine is a third-generation dihydropyridine (DHP) calcium channel blocker (CCB) with a

unique pharmacological profile characterized by its ability to block both L-type and T-type

voltage-gated calcium channels.[1][2][3] This dual blockade confers distinct therapeutic

advantages, including potent antihypertensive effects with a reduced incidence of reflex

tachycardia, a common side effect observed with selective L-type CCBs.[3][4] Marketed under

the brand name Landel®, among others, since its launch in 1995, efonidipine has been a

subject of significant research for its cardiovascular and renal protective effects.[2][5] This

technical guide provides a comprehensive overview of efonidipine, its mechanism of action,

pharmacokinetic profile, clinical efficacy, and related analogues, tailored for researchers,

scientists, and drug development professionals.

Core Mechanism of Action: Dual Calcium Channel
Blockade
Efonidipine exerts its primary pharmacological effects by inhibiting the influx of calcium ions

through voltage-gated calcium channels in vascular smooth muscle and cardiac cells.[3]
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L-type Calcium Channel Blockade: Similar to other dihydropyridine CCBs, efonidipine blocks

L-type calcium channels, which are abundant in vascular smooth muscle. This inhibition

leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a

lowering of blood pressure.[3]

T-type Calcium Channel Blockade: What distinguishes efonidipine is its additional ability to

block T-type calcium channels.[3] These channels are prevalent in the sinoatrial (SA) node

and atrioventricular (AV) node, as well as in the renal microvasculature.[6] Blockade of T-

type channels in the SA node leads to a decrease in heart rate (negative chronotropic effect),

which counteracts the reflex tachycardia often induced by the vasodilation from L-type

channel blockade.[2][3] This contributes to a more favorable myocardial oxygen supply-and-

demand balance.

In Vitro Inhibitory Activity
The inhibitory potency of efonidipine on both L-type and T-type calcium channels has been

quantified in electrophysiological studies.

Parameter Value
Channel

Type
Cell Type

Stimulation

Frequency

(Hz)

Reference

IC50 1.8 nmol/L L-type Not Specified Not Specified [1]

IC50 0.35 µmol/L T-type Not Specified Not Specified [1]

IC50 1.3 x 10⁻⁸ M T-type

Guinea-pig

ventricular

myocytes

1 [6][7]

IC50 2.0 x 10⁻⁶ M T-type

Guinea-pig

ventricular

myocytes

0.2 [6][7]

IC50 6.3 x 10⁻⁶ M T-type

Guinea-pig

ventricular

myocytes

0.05 [6][7]
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Note: The inhibitory effect of efonidipine on T-type calcium channels is frequency-dependent,

with higher potency observed at higher stimulation frequencies.[7]

Signaling Pathways and Downstream Effects
The dual calcium channel blockade of efonidipine initiates a cascade of downstream effects

that contribute to its therapeutic profile.
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Signaling pathway of Efonidipine's dual calcium channel blockade.

Renal Hemodynamics and Aldosterone Suppression
A key feature of efonidipine is its beneficial effect on renal function. By blocking both afferent

and efferent arterioles in the glomerulus, efonidipine reduces intraglomerular pressure, leading

to a decrease in proteinuria.[3]

Furthermore, efonidipine has been shown to suppress aldosterone synthesis and secretion.[3]

This is achieved, at least in part, by inhibiting T-type calcium channels in the adrenal cortex,
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which in turn downregulates the expression of 11-β-hydroxylase and aldosterone synthase, key

enzymes in aldosterone production. This reduction in aldosterone contributes to both

cardiovascular and renal protection.

Pharmacokinetics and Metabolism
Preclinical Pharmacokinetics
While comprehensive data in dogs and monkeys is limited in publicly available literature,

pharmacokinetic studies in rats provide some insights.

Parameter Value Species Dose Route Reference

Cmax

1.41 (relative

increase with

EFESD

formulation)

Rat (Wistar) 10 mg/kg Oral [8]

Tmax
~1.5 - 3.67

hours
Rat (Wistar) 10 mg/kg Oral [8]

AUC

2.10 (relative

increase with

EFESD

formulation)

Rat (Wistar) 10 mg/kg Oral [8]

Half-life (t½) ~4 hours Rat (Wistar) 10 mg/kg Oral [8]

Bioavailability 19.5 - 25.0% Rat
5, 10, and 20

mg/kg
Oral [8]

Note: Some values are presented as relative changes due to formulation differences as

reported in the source.

Human Pharmacokinetics
In healthy human volunteers, efonidipine exhibits the following pharmacokinetic profile:
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Parameter Mean Value Range Reference

Cmax (ng/mL) 36.25 9.66 - 66.91 [5]

Tmax (hours) 2.59 1.50 - 3.67 [5]

T1/2 (hours) 4.18 2.15 - 6.85 [5]

Metabolism
Efonidipine is primarily metabolized in the liver. The main metabolites are N-dephenylated

efonidipine (DPH), deaminated efonidipine (AL), and N-debenzylated efonidipine (DBZ).[5]

Both DPH and DBZ exhibit calcium antagonist activity, although their contribution to the overall

pharmacological effect of efonidipine is considered to be minor.[5] The majority of the

therapeutic effect is attributed to the unchanged parent drug.[5]
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Metabolic pathway of Efonidipine.

Clinical Efficacy
Multiple clinical trials have demonstrated the efficacy and safety of efonidipine in the

management of hypertension.
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Comparative Clinical Trials
Trial Comparator Key Findings Reference

- Amlodipine

Efonidipine (40

mg/day) was non-

inferior to amlodipine

(5 mg/day) in reducing

systolic and diastolic

blood pressure after

28 days.

-

PERFECT Trial Cilnidipine

Both efonidipine and

cilnidipine effectively

controlled blood

pressure and reduced

proteinuria over 90

days. The

antiproteinuric effect

was more pronounced

with efonidipine.

-

- ACE Inhibitor

In hypertensive

patients with renal

impairment, both

efonidipine and an

ACE inhibitor

produced similar

reductions in blood

pressure and

proteinuria over 48

weeks. Efonidipine

was associated with

fewer side effects.

-

Effects on Blood Pressure and Heart Rate
In a study of patients with mild-to-moderate essential hypertension, 12 weeks of treatment with

efonidipine (40-60 mg daily) resulted in significant reductions in both blood pressure and heart
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rate.[5]

Systolic Blood Pressure: Decreased from 144.6 ± 8.2 mmHg to 132.9 ± 13.5 mmHg.[5]

Diastolic Blood Pressure: Decreased from 96.9 ± 5.4 mmHg to 88.3 ± 8.6 mmHg.[5]

Resting Heart Rate: Decreased from 81.5 ± 5.3 bpm to 71.8 ± 9.9 bpm.[5]

Efonidipine Analogues
Research into efonidipine analogues has been limited. However, studies on its enantiomers

have revealed interesting properties. Efonidipine is a racemic mixture of R(-) and S(+) isomers.

[9] The S(+) isomer is a potent blocker of both L-type and T-type calcium channels, similar to

the racemic mixture.[9] In contrast, the R(-) isomer has been identified as a selective blocker of

T-type calcium channels.[9] This selectivity of the R(-) enantiomer could offer a more targeted

therapeutic approach for conditions where T-type calcium channel activity is a key pathological

factor. Further research into the synthesis and pharmacological evaluation of other efonidipine

derivatives could lead to the development of novel therapeutics with improved efficacy and

safety profiles.

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Calcium
Channel Blockade
This protocol outlines the general procedure for assessing the inhibitory effect of efonidipine on

voltage-gated calcium channels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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